molecular formula C10H11ClO3 B068993 Methyl 3-chloro-4-ethoxybenzoate CAS No. 192512-43-9

Methyl 3-chloro-4-ethoxybenzoate

Cat. No.: B068993
CAS No.: 192512-43-9
M. Wt: 214.64 g/mol
InChI Key: QIVCZXIJTAKZMU-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-ethoxybenzoate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom at the third position and an ethoxy group at the fourth position. This compound is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-4-ethoxybenzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-4-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-4-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-chloro-4-ethoxybenzoate is widely used in scientific research due to its unique properties and reactivity. Some of its applications include:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceutical Industry: Employed in the development of new drugs and active pharmaceutical ingredients.

    Agrochemical Industry: Utilized in the synthesis of herbicides and pesticides

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-ethoxybenzoate depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In ester hydrolysis, the ester bond is cleaved, resulting in the formation of an acid and an alcohol .

Comparison with Similar Compounds

    Methyl 4-chloro-3-ethoxybenzoate: Similar structure but with different substitution pattern.

    Methyl 3-chloro-4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: Methyl 3-chloro-4-ethoxybenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where other compounds may not be as effective .

Properties

IUPAC Name

methyl 3-chloro-4-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVCZXIJTAKZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602569
Record name Methyl 3-chloro-4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192512-43-9
Record name Methyl 3-chloro-4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl-4-hydroxy-3-chlorobenzoate (10 g, 53.6 mmol) and potassium carbonate (14.8 g, 107.2 mmol) were suspended in DMF (110 ml) and then ethyl iodide (8.56 ml, 107.2 mmol) was added. The reaction mixture was heated to 70° C. overnight. The reaction mixture was filtered and the residue washed with ether. The organic solutions were evaporated in vacuo and then dissolved in EtOAc and washed with aq. NaOH and water, dried and evaporated to dryness in vacuo to afford the title compound (11.24 g) as a yellow oil. MS (ES): C10H1135ClO3 requires 214; found (MH+) 215.
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110 mL
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